molecular formula C18H18N4O3S2 B2444656 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 691872-99-8

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2444656
CAS No.: 691872-99-8
M. Wt: 402.49
InChI Key: UTGKQXQMZCAWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-(methylsulfonylmethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-11-4-5-12(2)21(11)15-6-7-26-18(15)14-9-16-19-13(10-27(3,24)25)8-17(23)22(16)20-14/h4-9,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQUJLSBVGXNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)CS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(methylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol represents a class of heterocyclic compounds that have garnered attention in the field of medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H21N5O2S2
  • CAS Number : 478259-05-1
  • IUPAC Name : this compound

This compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a methylsulfonyl group and a thienyl moiety enhances its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, research conducted on various synthesized thieno[2,3-d]pyrimidine derivatives demonstrated significant inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds ranged from 27.6 µM to 50 µM, showcasing their effectiveness against tumor cells .

Case Study: MDA-MB-231 Cell Line

CompoundIC50 (µM)Mechanism of Action
Compound A27.6Induces apoptosis via mitochondrial pathway
Compound B29.3Inhibits cell proliferation through cell cycle arrest

These findings suggest that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can lead to enhanced anticancer properties.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In a screening campaign aimed at discovering new antibacterial agents, derivatives similar to this compound exhibited synergistic effects when combined with known antibiotics such as colistin . This indicates potential for treating multi-drug resistant bacterial infections.

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : The structural components allow for interaction with bacterial cell membranes or essential metabolic pathways.

Q & A

Q. What are the key synthetic pathways for this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:

  • Cyclization reactions : Refluxing precursors (e.g., pyrazole or pyrrole derivatives) with reagents like chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol .
  • Functionalization : Introducing substituents (e.g., methylsulfonyl groups) via nucleophilic substitution or coupling reactions under inert atmospheres.
  • Characterization : Use ¹H/¹³C NMR to confirm proton and carbon environments, FTIR for functional group analysis, and HRMS for molecular weight validation .

Q. How is crystallographic data obtained for structural validation?

Single-crystal X-ray diffraction is critical. For example:

  • Crystals are grown via slow evaporation of solvent mixtures.
  • Data collection at 293 K with synchrotron sources improves resolution for complex heterocycles.
  • Refinement using software like SHELXL achieves mean C–C bond accuracy of 0.004 Å and R-factor < 0.051 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up?

Discrepancies (e.g., 46% vs. 63% yields in analogous syntheses) may arise from:

  • Impurity profiles : Use HPLC or LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products).
  • Solvent effects : Optimize polar aprotic solvents (DMF, DMSO) to enhance solubility of hydrophobic intermediates .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to improve efficiency .

Q. What strategies optimize the compound’s metabolic stability in pharmacokinetic studies?

  • Structural modifications : Replace the methylsulfonyl group with bioisosteres (e.g., sulfonamides) to reduce CYP450-mediated oxidation .
  • In vitro assays : Use liver microsomes to quantify metabolic half-life and identify vulnerable sites .

Q. How are computational methods applied to predict biological activity?

  • Molecular docking : Screen against targets like phosphodiesterases or kinases using software (AutoDock, Schrödinger).
  • SAR analysis : Compare analogs (e.g., pyrimidin-7-ol derivatives) to correlate substituent effects with activity .

Q. What challenges arise in resolving crystal structures of analogs with flexible substituents?

  • Disorder in flexible groups : Mitigate by co-crystallizing with stabilizing ligands or using cryo-crystallography (100 K) to reduce thermal motion .
  • Heavy atom incorporation : Introduce bromine or iodine substituents for improved phasing .

Methodological Guidance

Q. How to design experiments for analyzing regioselectivity in heterocyclic reactions?

  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track bond formation via NMR.
  • Kinetic studies : Monitor reaction progress at varying temperatures to identify rate-determining steps .

Q. What purification techniques are recommended for polar byproducts?

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate to methanol).
  • Recrystallization : Optimize solvent pairs (DMF/ethanol) for high-purity crystals .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR shifts?

  • DFT calculations : Compare computed (Gaussian, ORCA) and experimental shifts to identify conformational differences.
  • Solvent effects : Account for DMSO or CDCl₃-induced shifts using reference databases .

Q. Why do biological assays show variability in IC₅₀ values across studies?

  • Assay conditions : Standardize buffer pH, temperature, and incubation times.
  • Protein source : Use recombinant enzymes (e.g., expressed in E. coli) to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.